

A Comparative Spectroscopic Guide to 4,5-Dimethoxy-2-methylaniline and Its Isomers

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Compound of Interest

Compound Name: 4,5-Dimethoxy-2-methylaniline

CAS No.: 41864-45-3

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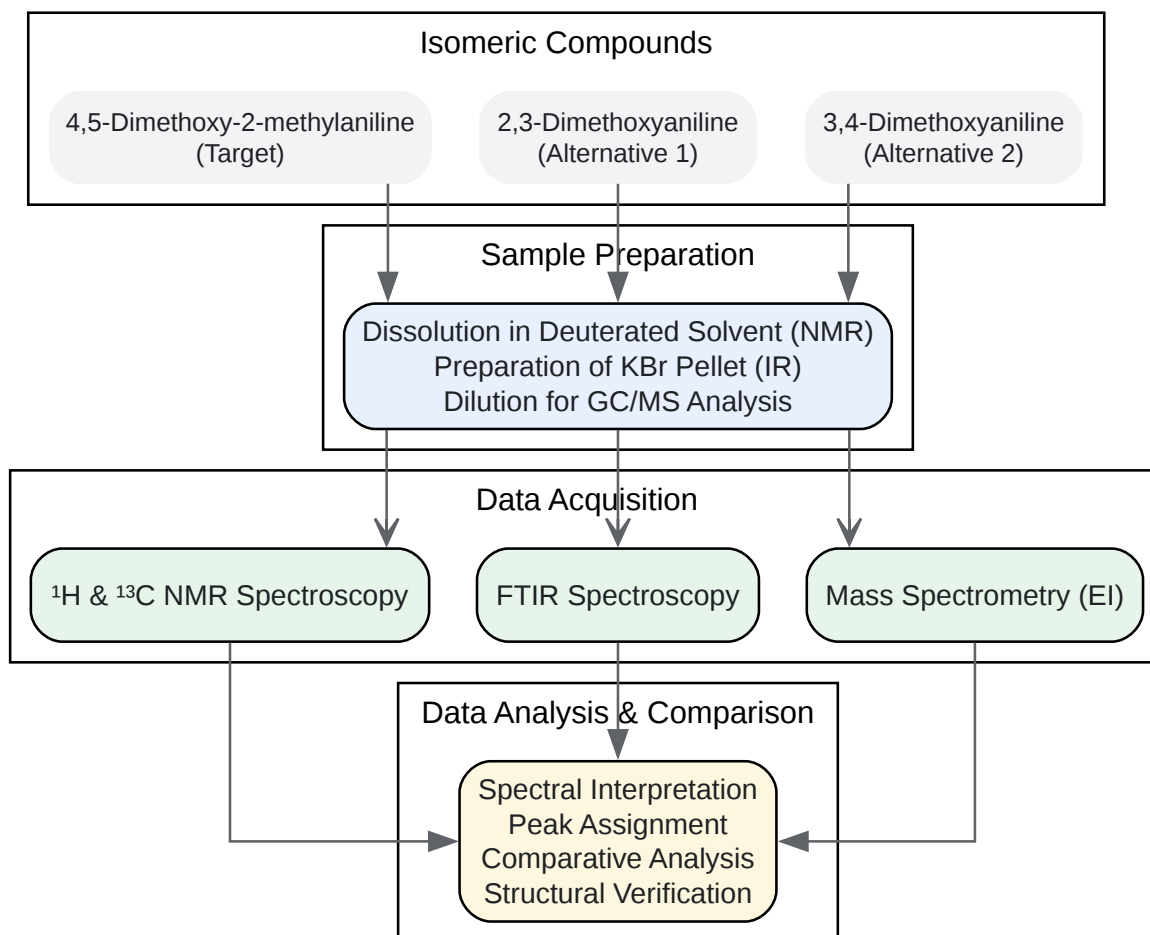
This guide provides an in-depth comparative analysis of the spectroscopic data for **4,5-Dimethoxy-2-methylaniline**, a key intermediate in various chemical syntheses, including pharmaceuticals and specialty chemicals.^[1] We will dissect its characteristic spectral features obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To provide a richer context and highlight the power of these techniques in distinguishing between closely related structures, we will compare its data against two of its structural isomers: 2,3-Dimethoxyaniline and 3,4-Dimethoxyaniline.

The choice of analytical technique is paramount in structural elucidation. The subtle differences in the placement of substituent groups on the benzene ring among these isomers result in unique electronic environments, which manifest as distinct and identifiable patterns in their respective spectra. This guide is designed for researchers and drug development professionals who rely on precise structural verification to ensure the integrity of their work.

Molecular Structures and Spectroscopic Workflow

The compounds under investigation share the same molecular formula, $C_9H_{13}NO_2$ for the target and $C_8H_{11}NO_2$ for the isomeric alternatives, but differ in the substitution pattern on the

aromatic ring. This isomeric variance is the basis for the comparative analysis.



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Caption: General workflow for spectroscopic analysis of isomeric compounds.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) is highly sensitive to the electron density around a proton, which is influenced by the electronic effects (inductive and resonance) of nearby functional groups.

4,5-Dimethoxy-2-methylaniline (Target Compound)

The structure of **4,5-Dimethoxy-2-methylaniline** is characterized by two adjacent methoxy groups, a methyl group, and an amine group, leading to a specific substitution pattern on the aromatic ring.

- **Aromatic Protons:** The two aromatic protons are singlets because they have no adjacent protons to couple with. The proton at C6 (ortho to the amine) is expected to be upfield compared to the proton at C3 (ortho to the methyl group) due to the strong electron-donating effect of the amine.
- **Methoxy Protons:** The two methoxy groups are in slightly different environments, but their signals often appear as sharp singlets, each integrating to 3 protons.
- **Methyl Protons:** The methyl group attached to the ring appears as a singlet, integrating to 3 protons.
- **Amine Protons:** The -NH₂ protons typically appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: ¹H NMR Data Comparison

Compound	Aromatic Protons (δ, ppm)	Methoxy Protons (δ, ppm)	Methyl Protons (δ, ppm)	Amine Protons (δ, ppm)
4,5-Dimethoxy-2-methylaniline	~6.6 (s, 1H), ~6.5 (s, 1H)	~3.80 (s, 3H), ~3.75 (s, 3H)	~2.1 (s, 3H)	~3.5 (br s, 2H)
2,3-Dimethoxyaniline	~6.8-6.5 (m, 3H) [2]	~3.85 (s, 3H), ~3.82 (s, 3H)	N/A	~3.9 (br s, 2H)
3,4-Dimethoxyaniline	~6.7 (d, 1H), ~6.3 (d, 1H), ~6.2 (dd, 1H)	~3.81 (s, 3H), ~3.78 (s, 3H)	N/A	~3.6 (br s, 2H)

Comparative Analysis with Isomers

- **2,3-Dimethoxyaniline:** This isomer presents a more complex aromatic region with three protons exhibiting coupling, resulting in multiplets (m), a clear distinction from the two

singlets of the target compound.[2]

- 3,4-Dimethoxyaniline: The aromatic region of this isomer is highly characteristic. The proton at C5 is coupled to the proton at C6 (ortho coupling, $J \approx 8$ Hz) and the proton at C2 (meta coupling, $J \approx 2.5$ Hz), appearing as a doublet of doublets (dd). The other two protons appear as doublets. This distinct splitting pattern immediately differentiates it from **4,5-Dimethoxy-2-methylaniline**.

The key takeaway from the ^1H NMR analysis is that the multiplicity and chemical shifts of the aromatic protons serve as a definitive fingerprint for each isomer. The simple pattern of two singlets in the aromatic region is unique to the 4,5-dimethoxy-2-methyl substitution pattern among these alternatives.

^{13}C NMR Spectroscopy Analysis

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule. Chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

4,5-Dimethoxy-2-methylaniline (Target Compound)

- Aromatic Carbons: Six distinct signals are expected. The carbons bearing the oxygen atoms (C4, C5) will be the most downfield. The carbon attached to the amino group (C1) will also be downfield. The presence of the methyl group at C2 differentiates it from the other carbons.
- Aliphatic Carbons: Three signals are expected: two for the methoxy carbons and one for the methyl carbon, all located upfield.

Table 2: ^{13}C NMR Data Comparison

Compound	Aromatic C (δ , ppm)	Methoxy C (δ , ppm)	Methyl C (δ , ppm)
4,5-Dimethoxy-2-methylaniline	~149, ~142, ~135, ~120, ~115, ~112	~56.5, ~56.0	~17.0
2,3-Dimethoxyaniline	~152, ~140, ~125, ~118, ~110, ~105	~60.0, ~55.5	N/A
3,4-Dimethoxyaniline	~150, ~143, ~138, ~108, ~103, ~100	~56.0, ~55.8	N/A

Note: The chemical shifts are approximate and can vary based on solvent and reference standard. The assignments are based on established substituent effects.[3][4]

Comparative Analysis with Isomers

The number of signals and their chemical shifts in the ^{13}C NMR spectrum provide unambiguous confirmation of the substitution pattern.

- **Key Differentiator:** The most significant difference is the presence of the upfield methyl carbon signal (around 17.0 ppm) exclusively in the spectrum of **4,5-Dimethoxy-2-methylaniline**.
- **Aromatic Region:** The chemical shifts of the aromatic carbons are uniquely influenced by the positions of the electron-donating methoxy and amino groups. For instance, in 3,4-Dimethoxyaniline, the C2, C5, and C6 carbons are significantly shielded (shifted upfield) due to the strong ortho and para directing effects of the substituents, a pattern distinct from the other isomers.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

4,5-Dimethoxy-2-methylaniline (Target Compound)

The IR spectrum of **4,5-Dimethoxy-2-methylaniline** will display characteristic absorptions for its functional groups.[5]

- N-H Stretching: The primary amine (-NH₂) group will show two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.
- C-H Stretching: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching (from methyl and methoxy groups) appears just below 3000 cm⁻¹.
- C=C Stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
- C-N Stretching: This vibration typically appears in the 1350-1250 cm⁻¹ region.
- C-O Stretching: The aryl-alkyl ether linkages (Ar-O-CH₃) give rise to strong, characteristic bands, typically two of them: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	4,5-Dimethoxy-2-methylaniline[5]	2,3-Dimethoxyaniline[6]	3,4-Dimethoxyaniline[7]
N-H Stretch (Amine)	~3400, ~3350	~3450, ~3370	~3420, ~3360
Aromatic C-H Stretch	~3050	~3060	~3055
Aliphatic C-H Stretch	~2950, ~2830	~2940, ~2830	~2950, ~2835
Aromatic C=C Stretch	~1610, ~1510	~1600, ~1500	~1615, ~1515
Asymmetric C-O Stretch	~1260	~1270	~1265
Symmetric C-O Stretch	~1040	~1050	~1025
C-H Out-of-Plane Bending	~850	~770	~840, ~810

Comparative Analysis with Isomers

While all three compounds show similar bands for the primary functional groups (amine, methoxy, aromatic ring), the "fingerprint region" (below 1500 cm^{-1}) can reveal structural differences. The most reliable distinguishing feature in the IR spectra is often the C-H out-of-plane bending pattern in the $900\text{-}690\text{ cm}^{-1}$ region, which is highly dependent on the substitution pattern of the aromatic ring. For example, the pattern for a 1,2,4,5-tetrasubstituted ring (like the target) will differ from that of a 1,2,3-trisubstituted (Alternative 1) or a 1,2,4-trisubstituted (Alternative 2) ring.

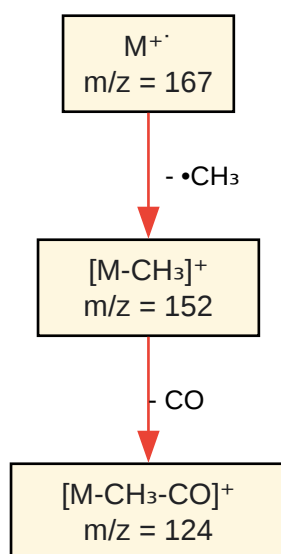
Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that generates a molecular ion (M^+) and various fragment ions.

4,5-Dimethoxy-2-methylaniline (Target Compound)

The molecular weight of **4,5-Dimethoxy-2-methylaniline** is 167.20 g/mol .^[5] The mass spectrum will show a molecular ion peak (M^+) at $m/z = 167$.

- Key Fragmentation: A primary and highly characteristic fragmentation pathway for methoxy-substituted anilines is the loss of a methyl radical ($\bullet\text{CH}_3$) from one of the methoxy groups, leading to a stable ion.
 - M - 15: Loss of $\bullet\text{CH}_3$ results in a prominent peak at $m/z = 152$. This is often the base peak.
 - M - 30: Subsequent loss of a second methyl radical is less common, but loss of formaldehyde (CH_2O) from the $[\text{M}-15]^+$ ion can occur.



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Caption: Primary fragmentation pathway for **4,5-Dimethoxy-2-methylaniline**.

Table 4: Mass Spectrometry Data Comparison

Compound	Molecular Ion (M^+ , m/z)	Key Fragments (m/z)
4,5-Dimethoxy-2-methylaniline	167	152 (base peak), 124
2,3-Dimethoxyaniline	153[6]	138, 110
3,4-Dimethoxyaniline	153[8]	138 (base peak), 110, 95[8]

Comparative Analysis with Isomers

The most immediate differentiator is the molecular weight. **4,5-Dimethoxy-2-methylaniline** has a molecular weight of 167, while its dimethoxyaniline isomers have a molecular weight of 153 due to the absence of the methyl group.[6][9] This provides a clear and unambiguous distinction.

When comparing the isomers 2,3- and 3,4-Dimethoxyaniline, while their primary fragments (loss of methyl at m/z 138) are the same, the relative intensities of subsequent fragment ions may differ slightly, reflecting the different stabilities of the resulting cations. However,

distinguishing between these two isomers by mass spectrometry alone can be challenging without high-resolution data or tandem MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine and sample.

NMR Spectroscopy Protocol

- **Sample Preparation:** Weigh approximately 10-20 mg of the aniline sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrument Setup:** Insert the tube into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **¹H NMR Acquisition:** Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for good signal-to-noise.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and the collection of 1024 or more scans.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol

- **Sample Preparation (KBr Pellet):** Mix ~1-2 mg of the solid aniline sample with ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
- **Pellet Pressing:** Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer.

- **Background Scan:** Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The data is usually presented in terms of percent transmittance vs. wavenumber (cm⁻¹).

GC-MS Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- **Instrument Method:**
 - **GC:** Use a suitable capillary column (e.g., a 30 m DB-5ms). Set a temperature program, for example: initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 15°C/min. Use helium as the carrier gas.
 - **MS:** Set the ion source to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 40-400.
- **Injection:** Inject 1 µL of the prepared sample into the GC inlet.
- **Data Analysis:** Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak, identifying the molecular ion and key fragment ions.

Conclusion

The structural characterization of **4,5-Dimethoxy-2-methylaniline** is effectively achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous identification and differentiation from its isomers.

- ¹H NMR is superior for distinguishing isomers based on the unique splitting patterns and chemical shifts of aromatic protons.

- ^{13}C NMR confirms the carbon skeleton and is definitive in identifying the presence of the unique methyl group in the target compound.
- IR Spectroscopy is excellent for confirming functional groups and can provide clues to the substitution pattern through the fingerprint region.
- Mass Spectrometry provides a clear and immediate distinction based on molecular weight and offers corroborating structural information through fragmentation patterns.

This guide demonstrates that a multi-technique approach is the most robust strategy for the structural elucidation and quality control of fine chemicals in a research and development setting.

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